molecular formula C13H22N2O6 B15061687 Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid

Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid

Cat. No.: B15061687
M. Wt: 302.32 g/mol
InChI Key: DJIMXBZJJILRFS-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate; oxalic acid (CAS: 2059937-79-8) is a salt formed between tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate and oxalic acid in a 1:1 molar ratio . Its molecular formula is C₁₃H₂₂N₂O₆ (molecular weight: 302.3 g/mol). The structure comprises two azetidine rings: one protected by a tert-butoxycarbonyl (Boc) group and another linked via a methylene group. Oxalic acid acts as a counterion, likely enhancing solubility and crystallinity.

Properties

Molecular Formula

C13H22N2O6

Molecular Weight

302.32 g/mol

IUPAC Name

tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate;oxalic acid

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-6-9(7-13)8-4-12-5-8;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

DJIMXBZJJILRFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted azetidines, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate the activity of the target molecules. This can lead to various biological effects, depending on the specific target and the nature of the interaction .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below compares key structural and physicochemical properties of the target compound with structurally analogous azetidine derivatives:

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Key Applications/Notes References
Tert-butyl 3-(azetidin-3-yl)azetidine-1-carboxylate; oxalic acid (2059937-79-8) C₁₃H₂₂N₂O₆ Boc-protected azetidine, oxalic acid salt 302.3 3 donors, 7 acceptors Pharmaceutical intermediate
tert-Butyl 2-(azetidin-3-yl)acetate; oxalic acid (2089257-27-0) C₁₁H₁₉NO₆ Azetidine-linked acetate ester, oxalic acid salt 261.3 3 donors, 7 acceptors Synthetic intermediate
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p) C₂₁H₂₆N₂O₄ Indole, methoxy-oxoethyl 370.5 1 donor, 5 acceptors Bioactive scaffold
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) C₉H₁₆FNO₃ Fluoro, hydroxymethyl 205.2 2 donors, 4 acceptors Fluorinated drug precursor
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (1262411-27-7) C₉H₁₈N₂O₃ Amino, hydroxymethyl 202.3 3 donors, 4 acceptors Peptide mimetics, bifunctional building block
Key Observations:
  • Boc Protection : All compounds feature a Boc group, enhancing stability during synthesis .
  • Substituent Diversity: The target compound’s bis-azetidine core is unique. Others have single azetidine rings with substituents like indole (4p), fluorine (CAS 1126650-66-5), or amino groups (CAS 1262411-27-7), which modulate reactivity and biological activity .
  • Oxalic Acid Role : The target and tert-butyl 2-(azetidin-3-yl)acetate; oxalic acid (CAS 2089257-27-0) use oxalic acid as a counterion, improving solubility. In contrast, compounds like 4p and 4q () are neutral esters .

Physicochemical Properties

  • Hydrogen Bonding: The target compound and tert-butyl 2-(azetidin-3-yl)acetate; oxalic acid share 3 donors/7 acceptors due to oxalic acid, promoting aqueous solubility. Fluorinated derivatives (e.g., CAS 1126650-66-5) have fewer acceptors, reducing polarity .
  • Molecular Weight : Most analogs fall within 200–370 g/mol, suitable for drug-like properties. The target compound (302.3 g/mol) aligns with this range .

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